NSC697923

Vue d'ensemble

Description

NSC697923 est un inhibiteur de petite molécule de l'enzyme de conjugaison de l'ubiquitine E2 Ubc13-Uev1A. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Il a été démontré qu'il bloquait la formation de conjugués thioesters d'Ubc13 et d'ubiquitine, supprimant l'activité constitutive de NF-κB dans les cellules de lymphome diffus à grandes cellules B .

Méthodes De Préparation

NSC697923 est généralement fourni sous forme de poudre lyophilisée. Pour une utilisation en laboratoire, il peut être reconstitué dans du diméthylsulfoxyde (DMSO) pour créer une solution mère de 10 mM. Le composé est stable pendant 24 mois lorsqu'il est stocké sous forme lyophilisée à -20ºC. Une fois en solution, il doit être conservé à -20ºC et utilisé dans un délai d'un mois afin d'éviter une perte de puissance .

Analyse Des Réactions Chimiques

NSC697923 subit plusieurs types de réactions chimiques, impliquant principalement l'inhibition de l'activité enzymatique. Il interagit avec la cystéine du site actif de Ubc13, bloquant la formation de conjugués thioesters d'Ubc13 et d'ubiquitine . Cette inhibition supprime l'activité de NF-κB, qui est cruciale pour la prolifération et la survie de certaines cellules cancéreuses .

Applications de la recherche scientifique

Recherche sur le cancer: Il a montré une efficacité dans l'inhibition de la croissance des cellules de mélanome et de lymphome diffus à grandes cellules B en ciblant le complexe enzymatique Ubc13-Uev1A

Traitement du neuroblastome: Le composé induit l'apoptose dans les cellules de neuroblastome en favorisant l'accumulation nucléaire de p53 et en activant la voie JNK.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme de conjugaison de l'ubiquitine E2 Ubc13-Uev1A. Cette inhibition bloque la formation de conjugués thioesters d'Ubc13 et d'ubiquitine, supprimant l'activité constitutive de NF-κB. Dans les cellules de neuroblastome, il induit l'apoptose en favorisant l'accumulation nucléaire de p53 et en activant la voie JNK . Le composé inhibe également l'activité enzymatique de la caspase-1 et l'expression de la protéine NLRP3, contribuant à ses effets anti-inflammatoires .

Applications De Recherche Scientifique

Antitumor Activity in Neuroblastoma

Mechanism of Action

NSC697923 induces apoptosis in neuroblastoma cells by promoting the nuclear localization of p53, a critical tumor suppressor protein. This action is particularly effective in p53 wild-type neuroblastoma cell lines, where it enhances p53 transcriptional activity and promotes cell death through both p53-dependent and JNK-mediated pathways .

Key Findings

- Induction of Apoptosis : this compound significantly increased apoptosis rates in neuroblastoma cell lines (e.g., SH-SY5Y and IMR32) compared to conventional chemotherapeutics like doxorubicin and etoposide .

- Colony Formation Inhibition : The compound effectively suppressed both anchorage-dependent and independent colony formation in neuroblastoma cells, indicating strong antitumor potential .

- In Vivo Efficacy : In orthotopic mouse models of neuroblastoma, this compound treatment resulted in significant tumor regression, demonstrating its potential as an effective monotherapy .

Modulation of Radiation Resistance

Research has indicated that this compound can overcome radiation resistance in colorectal cancer cells. By repressing hypoxia-inducible factors (HIF1α and HIF2α), it enhances the sensitivity of these cells to radiation therapy .

Study Insights

- Cell Line Studies : In studies using HCT116 and SW480 colorectal cancer cell lines, this compound combined with radiation treatment showed remarkable growth inhibition, particularly under hypoxic conditions .

- Mechanistic Understanding : The compound's ability to modulate HIF expression is critical for enhancing the efficacy of radiation therapy.

Antifungal Activity

Interestingly, this compound has also been studied for its antifungal properties. It demonstrated antagonistic effects when combined with classical antifungal therapies, suggesting a potential role in treating fungal infections alongside cancer therapies .

Potential in Diffuse Large B-cell Lymphoma (DLBCL)

This compound has shown promise in treating DLBCL by selectively inhibiting NF-kB activation, which is crucial for the survival of these cancer cells. The compound induces apoptosis in both activated B-cell-like DLBCL and germinal center B-cell-like DLBCL subtypes .

Data Table: Summary of this compound Applications

| Application Area | Key Findings | Cell Lines/Models Used |

|---|---|---|

| Neuroblastoma | Induces apoptosis via p53 activation | SH-SY5Y, IMR32, LA-N-6 |

| Radiation Resistance | Overcomes resistance by modulating HIF expression | HCT116, SW480 |

| Antifungal Activity | Antagonistic effects with classical antifungals | Various fungal strains tested |

| Diffuse Large B-cell Lymphoma | Induces apoptosis by inhibiting NF-kB | ABC-DLBCL and GCB-DLBCL |

Case Studies

-

Neuroblastoma Treatment

A study demonstrated that this compound effectively induced apoptosis in neuroblastoma cell lines resistant to conventional therapies. The combination of this compound with doxorubicin showed enhanced cytotoxicity compared to either agent alone . -

Colorectal Cancer Radiation Study

In a preclinical model, colorectal cancer cells treated with this compound prior to radiation exhibited significantly reduced viability compared to controls. This suggests that this compound may enhance the effectiveness of radiation therapy by targeting specific cellular pathways involved in survival under hypoxic conditions .

Mécanisme D'action

NSC697923 exerts its effects by inhibiting the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A. This inhibition blocks the formation of Ubc13 and ubiquitin thioester conjugates, suppressing constitutive NF-κB activity. In neuroblastoma cells, it induces apoptosis by promoting nuclear accumulation of p53 and activating the JNK pathway . The compound also inhibits caspase-1 enzymatic activity and NLRP3 protein expression, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

NSC697923 est unique dans sa capacité à inhiber sélectivement le complexe enzymatique Ubc13-Uev1A. Des composés similaires comprennent:

Doxorubicine et étoposide: Médicaments de chimiothérapie conventionnels qui ont été comparés à this compound en termes d'efficacité dans le traitement du neuroblastome.

This compound se distingue par son double action sur les voies NF-κB et p53, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée.

Activité Biologique

NSC697923 is a small molecule inhibitor targeting the ubiquitin-conjugating enzyme UBE2N (also known as UbcH13). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article delves into the mechanisms through which this compound exerts its effects, its impact on various cancer cell lines, and its potential therapeutic applications.

This compound functions primarily by inhibiting the formation of UBE2N∼Ub thioester conjugates, thereby blocking the transfer of ubiquitin to substrates. This disruption affects multiple signaling pathways crucial for cell proliferation and survival, particularly in cancer cells. The inhibition leads to the accumulation of proteins that would normally be degraded, such as p53 and IκB, which can induce apoptosis in tumor cells.

Key Mechanisms:

- Inhibition of UBE2N : Blocks ubiquitin transfer, affecting protein degradation pathways.

- Activation of p53 : Promotes nuclear localization of p53, enhancing its transcriptional activity and leading to increased expression of pro-apoptotic factors.

- JNK Pathway Activation : Induces apoptosis through the Jun N-terminal kinase (JNK) signaling pathway, particularly in cells with mutant p53.

In Vitro Studies

In vitro experiments have demonstrated that this compound induces cell death in neuroblastoma (NB) cell lines. A study showed that it significantly increased nuclear accumulation of p53 in wild-type p53 NB cells (e.g., SH-SY5Y and IMR32), while having a pronounced effect on apoptosis even in p53 mutant cells (e.g., SK-N-AS) through JNK pathway activation .

Table 1: Effects of this compound on Neuroblastoma Cell Lines

| Cell Line | p53 Status | Apoptosis Induction | Mechanism |

|---|---|---|---|

| SH-SY5Y | Wild-type | High | p53 nuclear localization |

| IMR32 | Wild-type | High | p53 activation |

| SK-N-AS | Mutant | Moderate | JNK pathway activation |

| LA-N-6 | Wild-type | Higher than Dox/VP16 | JNK activation |

In Vivo Studies

In vivo studies using orthotopic mouse models have confirmed the antitumor efficacy of this compound. Treatment with this compound resulted in significant tumor regression in xenografts derived from neuroblastoma cell lines . The results indicate that this compound not only induces cell death but also effectively inhibits tumor growth.

Case Studies

- Neuroblastoma Treatment : A study involving this compound demonstrated its ability to induce apoptosis in both wild-type and mutant p53 neuroblastoma cells. The treatment led to increased levels of cleaved caspase-3 and p21, indicating effective apoptosis induction .

- Diffuse Large B-Cell Lymphoma (DLBCL) : this compound has shown promise against DLBCL by inhibiting Ubc13-mediated NF-κB activation, which is crucial for cell survival in this type of cancer. The compound induced apoptosis in both ABC and GCB subtypes of DLBCL .

Propriétés

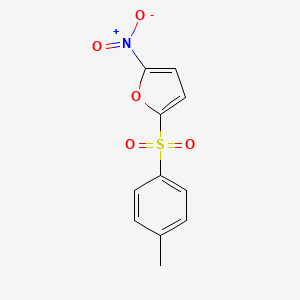

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343351-67-7 | |

| Record name | 343351-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.